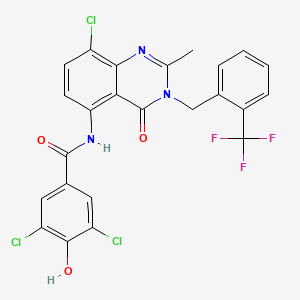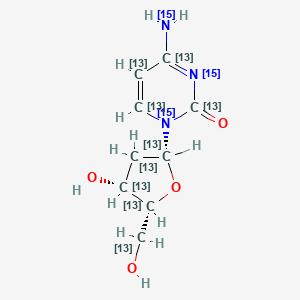
2'-Deoxycytidine-13C9,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxycytidine-13C9,15N3 is a stable isotope-labeled compound of 2’-deoxycytidine, a deoxyribonucleoside. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-13C9,15N3 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 2’-deoxycytidine molecule. One method involves the use of N-deoxyribosyltransferase, an enzyme that facilitates the transfer of a deoxyribose moiety to cytosine, resulting in the formation of 2’-deoxycytidine . The reaction conditions often include the use of a colon bacillus strain that has been genetically modified to overexpress N-deoxyribosyltransferase while suppressing cytosine deaminase and cytidine deaminase activities .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-13C9,15N3 can be achieved through bioconversion processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently and with high purity. The use of stable isotope-labeled precursors ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), 2’-deoxycytidine (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2’-Deoxycytidine-13C9,15N3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of antiviral and anticancer drugs, as well as in the production of stable isotope-labeled compounds for research and diagnostic purposes
Mechanism of Action
2’-Deoxycytidine-13C9,15N3 exerts its effects primarily through its incorporation into DNA. As a deoxyribonucleoside, it can be phosphorylated to form 2’-deoxycytidine triphosphate, which is then incorporated into DNA during replication. This incorporation can inhibit the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair . The molecular targets include thymidine kinase and deoxycytidine kinase, which are key enzymes in the nucleotide salvage pathway .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The unlabeled form of the compound, commonly used in DNA synthesis studies.
2’-Deoxyuridine: An analog that differs by having a uracil base instead of cytosine.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base.
Uniqueness
2’-Deoxycytidine-13C9,15N3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studies requiring detailed analysis of metabolic pathways and molecular interactions .
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
239.13 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
CKTSBUTUHBMZGZ-QVZWTWABSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2])[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


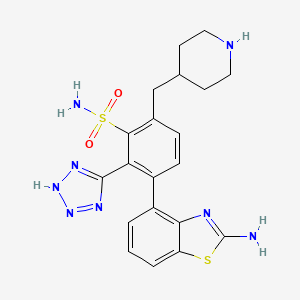
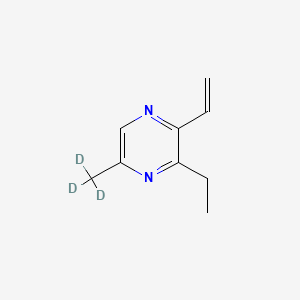
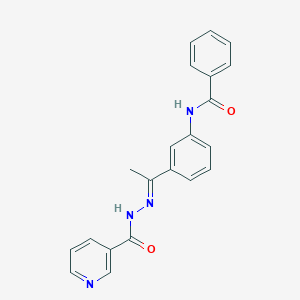
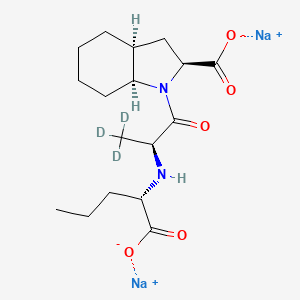
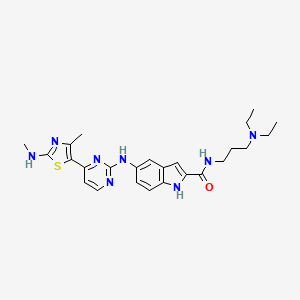
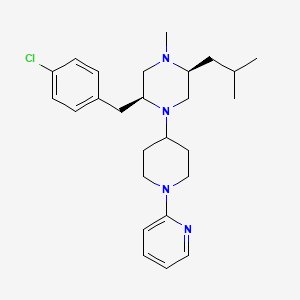
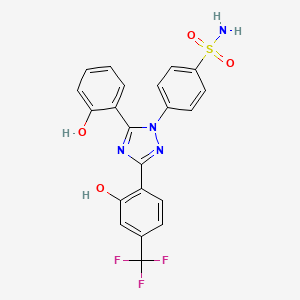
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
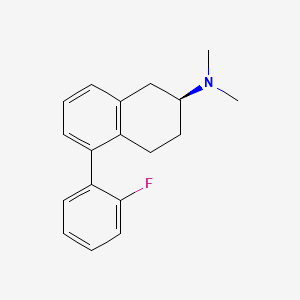


![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
